2-Phenyl Substituent Is Indispensable for High Chymase Inhibitory Potency vs. 2-H and 2-Alkyl Analogs
Systematic SAR studies on chymase inhibitors demonstrated that the 2-phenyl group on the pyrimidinone ring is indispensable for maintaining high inhibitory activity [1]. The most potent derivative 1h, bearing the 2-phenyl substitution, achieved a Ki of 0.0506 µM against human heart chymase, which is superior in potency to the parent peptidic inhibitor Val-Pro-Phe-CF3 [1]. In contrast, replacement of the 2-phenyl with non-aromatic or smaller substituents resulted in substantial or complete loss of chymase-inhibitory activity, as established through the structure-activity relationship analysis [1]. This demonstrates that the 2-phenyl group is not a peripheral substituent but a core pharmacophoric element.
| Evidence Dimension | Chymase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Derivative 1h (containing 5-amino-6-oxo-2-phenyl-1-pyrimidinyl scaffold): Ki = 0.0506 µM |
| Comparator Or Baseline | Parent peptidic inhibitor Val-Pro-Phe-CF3 (Ki value not explicitly stated but reported as inferior); 2-position analogs lacking phenyl: activity abolished or substantially reduced |
| Quantified Difference | Derivative 1h Ki (0.0506 µM) is superior to the parent peptidic inhibitor; 2-H or 2-alkyl analogs show loss of nanomolar activity |
| Conditions | Human heart chymase inhibitory assay using Suc-Ala-Ala-Pro-Phe-p-nitroanilide substrate [1] |
Why This Matters
The 2-phenyl group is not an interchangeable substituent; its presence is required to achieve nanomolar-range potency against chymase, making this scaffold uniquely suitable for chymase-targeted drug discovery programs.
- [1] Akahoshi F, et al. Non-peptidic inhibitors of human chymase. Synthesis, structure-activity relationships, and pharmacokinetic profiles of a series of 5-amino-6-oxo-1,6-dihydropyrimidine-containing trifluoromethyl ketones. Bioorg Med Chem. 2001;9(2):301-15. doi:10.1016/s0968-0896(00)00244-3 View Source
